tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate
Description
tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with fused pyrrolidine and cyclobutane rings. The tert-butyl carbamate group at position 2 and the isopropyl substituent at position 1 distinguish it from related analogs. Such spiro scaffolds are critical in medicinal chemistry due to their conformational rigidity, which enhances target binding and metabolic stability.
Properties
IUPAC Name |
tert-butyl 3-propan-2-yl-2,5-diazaspiro[3.4]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-10(2)11-14(7-6-8-15-14)9-16(11)12(17)18-13(3,4)5/h10-11,15H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCNSNPJLILBHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCN2)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate amines with tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or other bases to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structure allows for the development of new drugs that may target specific biological pathways or receptors .
Industry
In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Related Compounds
Key Observations :
Spiro vs. Bicyclo Systems : Spiro[3.4]octane derivatives (e.g., 1086398-02-8) exhibit greater torsional flexibility compared to bicyclo analogs (e.g., bicyclo[2.2.2]octane), which may influence solubility and binding kinetics.
Synthetic Utility : Unsubstituted spiro[3.4]octane derivatives (e.g., 1086398-02-8) are preferred for modular functionalization, while pre-substituted analogs (e.g., 1518421-21-0) streamline specific drug discovery workflows.
Biological Activity
tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being explored for various medicinal applications, including its role as a pharmaceutical intermediate. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula: C₁₄H₂₆N₂O₂
- Molecular Weight: 254.37 g/mol
- CAS Number: 2169493-61-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding capabilities that may not be accessible to linear compounds.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation: It has been suggested that this compound can modulate receptor activity, influencing signaling pathways relevant to disease states.
Biological Activity
Recent studies have highlighted the potential of this compound in various therapeutic areas:
Antimicrobial Activity
Research indicates that compounds related to the diazaspiro framework exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in low microgram ranges.
| Compound | MIC (µg/mL) | Target |
|---|---|---|
| This compound | TBD | Mycobacterium tuberculosis |
| Related Compounds | 0.016 | Mycobacterium tuberculosis |
Anticancer Potential
The diazaspiro compounds are emerging as promising candidates in cancer therapy. They have been identified as inhibitors of specific protein interactions critical for tumor growth and metastasis.
Case Studies and Research Findings
- Study on Antitubercular Activity : A recent study explored a series of diazaspiro compounds, including this compound, revealing potent activity against drug-sensitive strains of Mycobacterium tuberculosis using resazurin microtiter plate assays .
- Cancer Therapeutics : Another investigation focused on the inhibition of the menin-MLL1 interaction, a crucial pathway in certain leukemias. Compounds with similar structures demonstrated efficacy in disrupting this interaction .
- Neuropharmacological Effects : Research has suggested that similar diazaspiro compounds may function as selective dopamine receptor antagonists, indicating potential applications in treating neuropsychiatric disorders .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling tert-butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate in laboratory settings?
- Methodological Answer :
- Use nitrile or neoprene gloves and inspect them for defects before use .
- Wear a lab coat, chemical-resistant apron, and eye protection to minimize exposure .
- Store the compound in a cool, dry environment under inert gas (e.g., argon) to maintain stability .
- For disposal, consult licensed waste management services adhering to regional regulations .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify spirocyclic conformation via distinct proton splitting patterns (e.g., diastereotopic protons) and tert-butyl singlet (~1.4 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (240.3 g/mol) via ESI-MS or MALDI-TOF .
- IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and amine/amide bands (~3300 cm⁻¹) .
Q. How can researchers address the lack of toxicological data for this compound during experimental design?
- Methodological Answer :
- Implement tiered toxicity screening: Start with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) .
- Apply computational tools (e.g., QSAR models) to predict acute toxicity based on structural analogs .
Advanced Research Questions
Q. How does the isopropyl substituent influence the compound’s reactivity compared to benzyl-substituted spirocyclic analogs?
- Methodological Answer :
- Conduct comparative kinetic studies using ring-opening reactions (e.g., acid hydrolysis or nucleophilic substitution).
- Analyze steric effects via X-ray crystallography or DFT calculations to compare torsional strain between isopropyl and benzyl groups .
- Reference: Benzyl-substituted analogs (e.g., tert-butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate) show altered reactivity due to π-π interactions .
Q. What strategies resolve contradictions in reported stability data for tert-butyl-protected diazaspiro compounds?
- Methodological Answer :
- Perform accelerated stability studies under varied conditions (temperature, humidity, pH) with HPLC monitoring .
- Use dynamic nuclear polarization (DNP) NMR to track degradation pathways in real time .
- Cross-validate findings with independent labs to rule out batch-specific impurities .
Q. How can Baeyer-Villiger monooxygenase (BVMO) catalysis be applied to functionalize this compound?
- Methodological Answer :
- Design biocatalytic reactions using BVMO enzymes (e.g., cyclohexanone monooxygenase) to oxidize the spirocyclic ketone (if present) into γ-butyrolactone derivatives.
- Optimize reaction conditions (pH 7–8, NADPH cofactor recycling) and characterize products via chiral HPLC or X-ray diffraction .
Q. What computational approaches predict the environmental mobility of this compound?
- Methodological Answer :
- Use EPI Suite™ to estimate logP (lipophilicity) and soil adsorption coefficients (Koc) .
- Perform molecular dynamics simulations to model interactions with aqueous environments or soil matrices .
Q. How can process simulation tools improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Apply Aspen Plus® or COMSOL Multiphysics® to model reaction kinetics and optimize parameters (e.g., temperature, stirring rate) .
- Implement continuous-flow reactors to enhance stereochemical control and reduce byproduct formation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s thermal stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
